Enhanced Lipophilicity for Improved Membrane Permeability
5-Methyl-2-(trifluoromethyl)benzyl bromide (XLogP3-AA = 3.7) exhibits superior lipophilicity compared to its 2-(trifluoromethyl)benzyl bromide analog (XLogP3-AA = 3.4) [1][2]. This is a critical differentiator in medicinal chemistry, where increased lipophilicity often correlates with enhanced passive membrane permeability and, consequently, improved oral bioavailability for drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 2-(Trifluoromethyl)benzyl bromide (XLogP3-AA = 3.4) |
| Quantified Difference | +0.3 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Procurement decisions in drug discovery should prioritize the compound that provides the targeted lipophilicity without requiring additional synthetic steps to modulate this property.
- [1] PubChem. (2025). 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene. Computed Properties, XLogP3-AA. View Source
- [2] PubChem. (2025). 1-(Bromomethyl)-2-(trifluoromethyl)benzene. Computed Properties, XLogP3-AA. View Source
